5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions . The reaction conditions may vary, including solvent-free methods, microwave irradiation, and the use of basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve automated, multistep flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-cyano-1,2,3-triazoles: These compounds share a similar pyrazole core and exhibit comparable biological activities.
1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with similar structural features and applications.
Uniqueness
5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-26(2)18-9-8-14(11-19(18)28(29)30)10-15(12-22)20-17(13-23)21(24)27(25-20)16-6-4-3-5-7-16/h3-11H,24H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQXDOOQORDFO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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